3-(1-(2-Bromophenyl)-2,5-dimethyl-1h-pyrrol-3-yl)acrylic acid
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Overview
Description
3-[1-(2-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid is a synthetic organic compound with a molecular formula of C15H14BrNO2 It is characterized by the presence of a bromophenyl group attached to a pyrrole ring, which is further connected to a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between an appropriate amine and a diketone.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-[1-(2-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-[1-(2-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The pyrrole ring may also play a role in binding to biological macromolecules, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromocinnamic Acid: Similar in structure but lacks the pyrrole ring.
Indole Derivatives: Share the indole nucleus but differ in the substitution pattern and functional groups.
Pyrrole Derivatives: Contain the pyrrole ring but vary in the attached substituents and functional groups.
Uniqueness
3-[1-(2-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid is unique due to the combination of the bromophenyl group and the pyrrole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C15H14BrNO2 |
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Molecular Weight |
320.18 g/mol |
IUPAC Name |
3-[1-(2-bromophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C15H14BrNO2/c1-10-9-12(7-8-15(18)19)11(2)17(10)14-6-4-3-5-13(14)16/h3-9H,1-2H3,(H,18,19) |
InChI Key |
ILZYDOFZBLHCJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2Br)C)C=CC(=O)O |
Origin of Product |
United States |
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